3-(10-Heptadecenyl)phenol
Description
3-(10-Heptadecenyl)phenol is a naturally occurring alkylphenol belonging to the cardanol family, characterized by a phenolic ring substituted with a 17-carbon (C17) alkyl chain at the 3-position, featuring a cis (Z)-configured double bond at the 10th position . This compound is identified as one of the most abundant cardanols in pistachio (Pistacia vera) kernel oils, where the total cardanol content averages 440 mg/kg .
Properties
CAS No. |
111047-33-7 |
|---|---|
Molecular Formula |
C23H38O |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
3-[(Z)-heptadec-10-enyl]phenol |
InChI |
InChI=1S/C23H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-22-19-17-20-23(24)21-22/h7-8,17,19-21,24H,2-6,9-16,18H2,1H3/b8-7- |
InChI Key |
BIEZSEGUHJMPKG-FPLPWBNLSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCC1=CC(=CC=C1)O |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC1=CC(=CC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Double Bond Position: The 10-position double bond introduces a kink in the alkyl chain, reducing molecular packing efficiency compared to saturated analogues like 3-pentadecylphenol. This structural feature may improve fluidity in lipid bilayers .
- Natural Abundance: 3-(10-Heptadecenyl)phenol is among the most abundant cardanols in pistachio oils, suggesting biosynthetic preference or functional advantages over shorter-chain variants .
Methoxy-Substituted Analogues
describes the synthesis of 2-[(Z)-Heptadec-10'-enyl]-6-methoxyphenol (Compound 7), a structural isomer of 3-(10-Heptadecenyl)phenol with a methoxy group at the 6-position and the alkyl chain at the 2-position. Key differences include:
- Functional Groups: The methoxy group in Compound 7 may reduce hydrogen-bonding capacity compared to the hydroxyl group in 3-(10-Heptadecenyl)phenol, altering solubility and reactivity .
Quinone Derivatives
Irisquinone (2-[(Z)-Heptadec-10'-enyl]-6-methoxy-1,4-benzoquinone), synthesized via oxidation of Compound 7 (), represents a redox-active derivative of 3-(10-Heptadecenyl)phenol. Key contrasts:
- Redox Properties: The quinone moiety in Irisquinone enables participation in electron transport processes, unlike the phenol form .
- Purity and Yield: Irisquinone was obtained in 87% purity after chromatographic purification, highlighting challenges in stabilizing oxidized derivatives compared to parent phenols .
Analytical and Spectroscopic Differences
Mass Spectrometry
Nuclear Magnetic Resonance (NMR)
- Aromatic protons: δ 6.65–6.75 ppm (meta to methoxy group).
- Olefinic protons: δ 5.30–5.45 ppm (Z-configuration) .
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